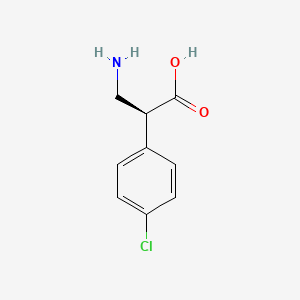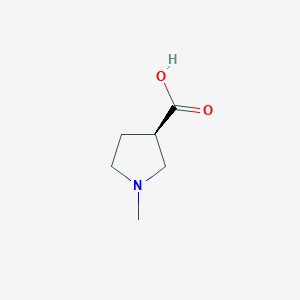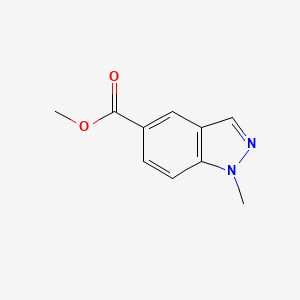![molecular formula C5H2Br2N4 B1387870 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine CAS No. 944709-42-6](/img/structure/B1387870.png)
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C5H2Br2N4 . It is an imidazopyrazine derivative with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazolopyrazine core substituted with two bromine atoms at positions 6 and 8 . The InChI code for this compound is 1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 277.91 . Its solubility and other physicochemical properties such as Log P, TPSA, and molar refractivity can be predicted using computational methods .Scientific Research Applications
1. Synthesis of Cardiovascular Agents
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine derivatives, particularly 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, have been studied for their potential in cardiovascular medicine. They have shown promising results in coronary vasodilating and antihypertensive activities, marking them as potential agents for cardiovascular conditions (Sato et al., 1980).
2. Anticonvulsant Activity
Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which are structurally similar to this compound, has demonstrated significant anticonvulsant properties. These compounds were effective against maximal electroshock-induced seizures in rats, indicating their potential as anticonvulsant agents (Kelley et al., 1995).
3. Synthesis of Anticancer Drugs
This compound derivatives serve as important intermediates in the synthesis of various small molecule anticancer drugs. They have been synthesized through methods like substitution, acylation, cyclization, and chlorination reactions, demonstrating their versatility in drug development (Zhang et al., 2019).
4. Development of Antioxidant Agents
The triazolo[1,5-a]pyrimidine skeleton, related to this compound, has been employed in the synthesis of new polyheterocyclic ring systems showing antioxidant properties. This indicates the potential of these compounds in combating oxidative stress (Bayazeed & Alnoman, 2020).
5. Fungicidal Activity
Pyrido[2,3-b]pyrazines, analogous to this compound, have been synthesized and tested for fungicidal activity. They have shown effectiveness against various plant pathogens, suggesting their utility in agriculture (Crowley et al., 2010).
Safety and Hazards
Future Directions
As an intermediate in organic syntheses , 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine has potential applications in the synthesis of various other compounds. Its uterine-relaxing, antibronchospastic, and cardiac-stimulating properties also suggest potential applications in medical and pharmaceutical research. Further studies could explore these possibilities.
Mechanism of Action
Target of Action
It is known to be an intermediate in organic syntheses .
Biochemical Pathways
It is known to be a derivative with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
Result of Action
It is known to display theophylline-like properties .
Action Environment
Biochemical Analysis
Biochemical Properties
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of dipeptidyl peptidase-4, an enzyme involved in the regulation of glucose metabolism . Additionally, this compound can bind to specific receptor proteins, modulating their signaling pathways and affecting cellular responses . The interactions between this compound and biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the insulin signaling pathway, enhancing insulin sensitivity and promoting glucose uptake in cells . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it binds to the active site of dipeptidyl peptidase-4, inhibiting its enzymatic activity and thereby regulating glucose metabolism . Additionally, this compound can activate or inhibit transcription factors, leading to alterations in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and improve glucose metabolism without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are further conjugated and excreted . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its affinity for specific binding sites and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . The subcellular distribution of this compound can influence its biochemical activity and the overall cellular response.
Properties
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILFTQAMHFSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659986 | |
| Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-42-6 | |
| Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)

![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)




![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)


![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)



